
N,2-dimethyl-N-phenylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,2-dimethyl-N-phenylbenzenesulfonamide (DPBS) is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. DPBS is a sulfonamide derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of N,2-dimethyl-N-phenylbenzenesulfonamide is not well understood, but it is believed to act as a nucleophile in certain reactions. N,2-dimethyl-N-phenylbenzenesulfonamide has been shown to react with various electrophiles, including alkyl halides and epoxides, leading to the formation of new compounds. The ability of N,2-dimethyl-N-phenylbenzenesulfonamide to act as a nucleophile is thought to be due to the presence of the sulfonamide group, which can donate a lone pair of electrons.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N,2-dimethyl-N-phenylbenzenesulfonamide have not been extensively studied. However, it has been shown to have low toxicity and is not mutagenic or carcinogenic. N,2-dimethyl-N-phenylbenzenesulfonamide has also been shown to have antibacterial properties, which could be useful in the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
N,2-dimethyl-N-phenylbenzenesulfonamide has several advantages for lab experiments, including its ease of synthesis and low toxicity. N,2-dimethyl-N-phenylbenzenesulfonamide is also stable at room temperature and can be stored for extended periods without degradation. However, N,2-dimethyl-N-phenylbenzenesulfonamide has some limitations, including its limited solubility in water and some organic solvents. This can make it difficult to use in certain reactions or experiments.
Zukünftige Richtungen
There are several future directions for research on N,2-dimethyl-N-phenylbenzenesulfonamide. One potential area of research is the development of new metal complexes using N,2-dimethyl-N-phenylbenzenesulfonamide as a ligand. These complexes could have potential applications in catalysis and material science. Another area of research is the investigation of the antibacterial properties of N,2-dimethyl-N-phenylbenzenesulfonamide and its potential use as a new antibiotic. Additionally, the mechanism of action of N,2-dimethyl-N-phenylbenzenesulfonamide could be further studied to better understand its reactivity and potential applications.
Synthesemethoden
N,2-dimethyl-N-phenylbenzenesulfonamide can be synthesized using different methods, including the reaction of benzenesulfonyl chloride with N,2-dimethylaniline in the presence of a base such as sodium hydroxide. The reaction leads to the formation of N,2-dimethyl-N-phenylbenzenesulfonamide, which can be purified using recrystallization or column chromatography. Other methods of synthesis include the reaction of benzenesulfonyl chloride with N-phenyl-N-methylamine or the reaction of benzenesulfonyl chloride with N-methyl-N-phenylaniline.
Wissenschaftliche Forschungsanwendungen
N,2-dimethyl-N-phenylbenzenesulfonamide has been used in various scientific research applications, including its use as a reagent in the synthesis of other compounds. N,2-dimethyl-N-phenylbenzenesulfonamide has also been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and material science. N,2-dimethyl-N-phenylbenzenesulfonamide has also been studied for its potential use as a corrosion inhibitor for metals and alloys.
Eigenschaften
Produktname |
N,2-dimethyl-N-phenylbenzenesulfonamide |
|---|---|
Molekularformel |
C14H15NO2S |
Molekulargewicht |
261.34 g/mol |
IUPAC-Name |
N,2-dimethyl-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C14H15NO2S/c1-12-8-6-7-11-14(12)18(16,17)15(2)13-9-4-3-5-10-13/h3-11H,1-2H3 |
InChI-Schlüssel |
KOABIVJKIPDBRU-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1S(=O)(=O)N(C)C2=CC=CC=C2 |
Kanonische SMILES |
CC1=CC=CC=C1S(=O)(=O)N(C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



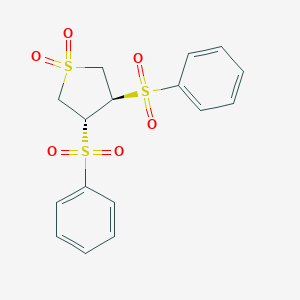
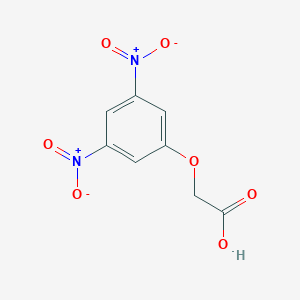

![2-[6-(2-Oxo-2-phenylethyl)-2-piperidinyl]-1-phenylethanone](/img/structure/B263431.png)

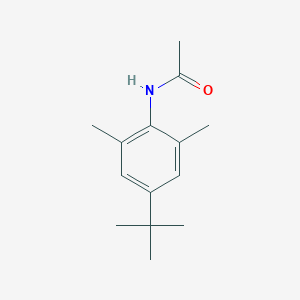
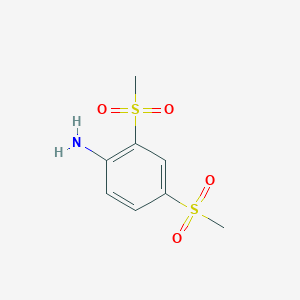
![7-Methoxy-2,2,6-trimethyl-3,4-dihydropyrano[3,2-c]quinolin-5-one](/img/structure/B263437.png)
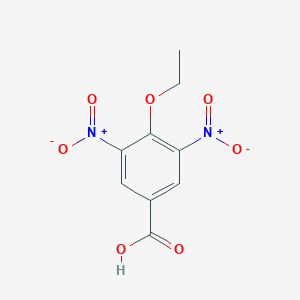

![3-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]benzenesulfonamide](/img/structure/B263457.png)

![N-(5-methyl-3-isoxazolyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B263468.png)
![2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B263469.png)